molecular formula C11H12O4 B2545095 4-(3-Methoxyoxetan-3-yl)benzoic acid CAS No. 2193061-88-8

4-(3-Methoxyoxetan-3-yl)benzoic acid

Cat. No.: B2545095
CAS No.: 2193061-88-8
M. Wt: 208.213
InChI Key: PNSSNHLUCSMOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methoxyoxetan-3-yl)benzoic acid is a heterocyclic compound that has garnered interest in various fields of research and industry due to its unique structural features and potential applications. The compound consists of a benzoic acid moiety substituted with a 3-methoxyoxetane group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyoxetan-3-yl)benzoic acid typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methoxy-1,2-epoxypropane with a suitable nucleophile can yield the oxetane ring.

    Attachment to Benzoic Acid: The oxetane ring is then attached to the benzoic acid moiety through a substitution reaction. This can be achieved using a variety of coupling agents and catalysts, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyoxetan-3-yl)benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxy group and the oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Scientific Research Applications

4-(3-Methoxyoxetan-3-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It serves as a probe in biochemical assays and studies involving enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyoxetan-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The oxetane ring and methoxy group play crucial roles in modulating these interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic Acid: Similar in structure but lacks the oxetane ring, which significantly alters its chemical properties and applications.

    3-Methoxy-4-methylbenzoic Acid: Contains a methyl group instead of the oxetane ring, leading to different reactivity and uses.

    Benzoic Acid: The parent compound, which serves as a basis for comparison in terms of reactivity and applications.

Uniqueness

4-(3-Methoxyoxetan-3-yl)benzoic acid is unique due to the presence of the oxetane ring, which imparts distinct steric and electronic effects. This uniqueness makes it valuable in various applications, particularly in the synthesis of novel compounds and materials with enhanced properties.

Properties

IUPAC Name

4-(3-methoxyoxetan-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-11(6-15-7-11)9-4-2-8(3-5-9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSSNHLUCSMOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(COC1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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